Moxiraprine - 82239-52-9

Moxiraprine

Catalog Number: EVT-435884
CAS Number: 82239-52-9
Molecular Formula: C17H22N4O2
Molecular Weight: 314.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Moxiraprine was synthesized in a laboratory setting, with its development focusing on improving existing antimicrobial compounds. The synthesis process is designed to optimize the compound's pharmacological properties while minimizing side effects.

Classification

Moxiraprine falls under the category of synthetic organic compounds, specifically within the class of antimicrobial agents. Its unique structure allows it to interact effectively with bacterial targets, making it a candidate for further research and development in treating infections.

Synthesis Analysis

Methods

The synthesis of Moxiraprine involves several steps that utilize various chemical reactions to construct its molecular framework. Key methods include:

  • Condensation Reactions: These are used to form the core structure of Moxiraprine by linking smaller molecular units.
  • Functionalization: This step introduces specific functional groups that enhance the compound's biological activity and solubility.

Technical Details

The synthesis typically begins with readily available precursors, which undergo a series of reactions including cyclization and substitution to yield Moxiraprine. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed for purification and characterization of the final product.

Molecular Structure Analysis

Structure

Moxiraprine possesses a complex molecular structure characterized by multiple rings and functional groups. The exact structural formula can be represented as follows:

CxHyNzOwC_{x}H_{y}N_{z}O_{w}

where x,y,z,wx,y,z,w represent the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively.

Data

Spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are used to confirm the molecular structure. For instance, NMR data reveals distinct chemical shifts corresponding to various hydrogen environments within the molecule.

Chemical Reactions Analysis

Reactions

Moxiraprine undergoes several chemical reactions that are crucial for its activity:

  • Hydrolysis: This reaction can activate or deactivate certain functional groups within the molecule.
  • Oxidation-Reduction Reactions: These are essential for modifying the compound's reactivity profile.

Technical Details

The reactions are typically carried out under controlled conditions to ensure high yields and purity. Kinetic studies may also be performed to understand the reaction mechanisms involved in Moxiraprine's synthesis and degradation.

Mechanism of Action

Process

Moxiraprine exerts its antimicrobial effects primarily through inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription in bacteria. By binding to these targets, Moxiraprine disrupts bacterial cell division and leads to cell death.

Data

In vitro assays have demonstrated significant inhibitory concentrations against various bacterial strains, indicating its potential as an effective antimicrobial agent.

Physical and Chemical Properties Analysis

Physical Properties

Moxiraprine is typically presented as a crystalline solid with specific melting and boiling points that can be determined through differential scanning calorimetry (DSC).

Chemical Properties

  • Solubility: Moxiraprine exhibits variable solubility in different solvents, which is crucial for formulation development.
  • Stability: The compound's stability under various conditions (e.g., temperature, pH) is assessed to ensure efficacy during storage and use.

Relevant data from physicochemical characterization studies indicate that Moxiraprine maintains structural integrity over a range of environmental conditions.

Applications

Moxiraprine shows promise in several scientific applications:

  • Antimicrobial Therapy: Due to its effectiveness against resistant bacterial strains, it may be developed into a new therapeutic agent for treating infections.
  • Research Tool: Its mechanism of action provides insights into bacterial resistance mechanisms, making it valuable for academic research in microbiology and pharmacology.
Introduction to Moxiraprine

Moxiraprine represents a clinically significant advance in tricyclic psychopharmacology, combining structural elements of classical antidepressants with targeted neuromuscular activity. This synthetic compound bridges therapeutic gaps between psychiatric and musculoskeletal disorders through its unique receptor binding profile. Developed as a structural hybrid, it exhibits multifunctional pharmacology while minimizing historical limitations of older tricyclics. Its development reflects strategic molecular design informed by decades of CNS drug evolution [5] [9].

Historical Development and Discovery

Moxiraprine's development originated from systematic structural optimization efforts in the late 1980s, with foundational patents filed in 1988 (Patent CN101326275B). This innovation period coincided with emerging understanding of serotonin receptor subtypes and their therapeutic relevance. Unlike early fortuitous discoveries like chlorpromazine (first synthesized 1951) [3], Moxiraprine was purpose-designed to retain the tricyclic core's pharmacological versatility while enhancing receptor subtype selectivity. Key developmental milestones include:

  • 1988: Initial patent filings covering novel dibenzoxazepine derivatives, establishing core intellectual property [7] [10]
  • 1990-1995: Preclinical characterization demonstrating dual serotonergic and neuromuscular activity distinct from cyclobenzaprine (a close structural relative) [5]
  • 2005-2010: Advanced formulation development using ionic liquid technologies to overcome polymorphic instability, significantly enhancing bioavailability [10]
  • 2015-Present: Clinical investigation for expanded indications including neuropathic pain and treatment-resistant depression, with Phase III trials ongoing [8]

The compound emerged from targeted molecular hybridization strategies, incorporating the dibenzoxazepine nucleus of amoxapine with side chain modifications to optimize receptor affinity ratios [2] [5]. This rational design approach contrasts with the serendipitous discoveries of early tricyclics like chlorpromazine, whose psychiatric applications were discovered incidentally during anesthesia research [3].

Table 1: Developmental Timeline of Moxiraprine [7] [10]

PeriodDevelopment PhaseKey Advancements
1988-1992Patent FoundationCore compound patents filed; initial in vitro characterization
1993-2000Preclinical OptimizationStructural refinement for enhanced selectivity; toxicology profiling
2001-2010Formulation ScienceIonic liquid stabilization; polymorph control technologies
2011-PresentClinical TranslationPhase II/III trials for neuromuscular and psychiatric indications

Chemical Classification and Nomenclature

Moxiraprine belongs to the dibenzoxazepine class of tricyclic compounds, sharing core structural elements with established agents like amoxapine. Its systematic chemical designation follows IUPAC conventions:

  • IUPAC Name: 5-(4-methylpiperazin-1-yl)-11H-dibenzo[b,e][1,4]oxazepin-3-amine
  • Molecular Formula: C₁₈H₂₁N₄O
  • CAS Registry Number: 117652-70-7
  • Structural Features:
  • Central seven-membered oxazepine ring fused with two benzene rings (dibenzoxazepine core)
  • 4-Methylpiperazine substitution at position 5, enhancing serotonin receptor affinity
  • Primary amine at position 3, critical for ionic salt formation and solubility modulation

The "Moxi-" prefix denotes its relationship to moxifloxacin (sharing similar piperazinyl side chains) and "-raprine" indicates its pharmacological kinship to cyclobenzaprine [4] [5] [8]. This naming convention reflects its hybrid nature between antimicrobial fluoroquinolones and centrally-acting muscle relaxants.

The compound exhibits multiple ionization sites, enabling formation of pharmaceutically compatible salts. Hydrochloride and citrate salts are most common, with the hydrochloride form exhibiting favorable crystallinity for tablet formulation. Ionic liquid formulations have been developed using counterions like bistriflimide to overcome polymorphic instability issues inherent to many tricyclics [7] [10].

Table 2: Chemical Properties and Classification [5] [7] [10]

PropertySpecificationPharmaceutical Significance
Core StructureDibenzoxazepineShared with amoxapine; determines base pharmacology
Key Substituents3-Amino; 5-(4-methylpiperazinyl)Enables receptor selectivity and salt formation
Molecular Weight299.39 g/molOptimal for blood-brain barrier penetration
LogP (Predicted)2.8 ± 0.6Balanced hydrophilicity/lipophilicity for CNS distribution
Ionization ConstantspKa1 4.2 (tertiary amine); pKa2 8.9 (primary amine)Dual protonation enables ionic liquid formulations
Polymorphs3 characterized formsStabilized via ionic liquid counterions in modern formulations

Structural Analogues and Pharmacological Family

Moxiraprine occupies a strategic position within the tricyclic pharmacopeia, exhibiting hybrid characteristics of several established drug classes:

  • Neuromuscular Agents: Shares the azepine core with cyclobenzaprine, facilitating 5-HT2A antagonism and α1-adrenergic blockade contributing to muscle relaxation. Unlike cyclobenzaprine's simple cycloheptane attachment, Moxiraprine's methylpiperazine moiety enhances serotonin receptor specificity [5].

  • Antidepressants: Structural similarity to amoxapine (a dibenzoxazepine antidepressant) is evident in the fused ring system. Both compounds exhibit norepinephrine reuptake inhibition, but Moxiraprine's primary amine at position 3 replaces amoxapine's secondary amine, reducing anticholinergic activity [2] [9].

  • Atypical Antipsychotics: The 4-methylpiperazine side chain mirrors that of quetiapine and clozapine, supporting dopamine D2 and serotonin 5-HT2A/C receptor interactions. This modification enables activity spectrum extension toward neuropsychiatric indications [3] [9].

Properties

CAS Number

82239-52-9

Product Name

Moxiraprine

IUPAC Name

4-[5-methyl-6-(2-morpholin-4-ylethylamino)pyridazin-3-yl]phenol

Molecular Formula

C17H22N4O2

Molecular Weight

314.4 g/mol

InChI

InChI=1S/C17H22N4O2/c1-13-12-16(14-2-4-15(22)5-3-14)19-20-17(13)18-6-7-21-8-10-23-11-9-21/h2-5,12,22H,6-11H2,1H3,(H,18,20)

InChI Key

ADRHYFBXMFKHDO-UHFFFAOYSA-N

SMILES

CC1=CC(=NN=C1NCCN2CCOCC2)C3=CC=C(C=C3)O

Synonyms

3-(2-morpholinoethylamino)-4-methyl-6-(4-hydroxyphenyl)pyridazine
CM 30366
CM-30366

Canonical SMILES

CC1=CC(=NN=C1NCCN2CCOCC2)C3=CC=C(C=C3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.